molecular formula C6H12F3N B3365554 1,1,1-Trifluoro-3-methylpentan-2-amine CAS No. 1242339-44-1

1,1,1-Trifluoro-3-methylpentan-2-amine

Cat. No.: B3365554
CAS No.: 1242339-44-1
M. Wt: 155.16
InChI Key: IIRLSLVVRQOEDF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methylpentan-2-amine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-methylpentan-2-amine can be achieved through several routes. One common method involves the reaction of 1,1,1-trifluoro-3-methylpentan-2-one with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-methylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-3-methylpentan-2-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical intermediate.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-methylpentan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-methylpentan-2-amine can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2-methylpropan-2-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1,1,1-Trifluoro-3-methylbutan-2-amine: Another closely related compound with distinct chemical properties and uses.

    1,1,1-Trifluoro-3-ethylpentan-2-amine:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Properties

IUPAC Name

1,1,1-trifluoro-3-methylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-3-4(2)5(10)6(7,8)9/h4-5H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRLSLVVRQOEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679062
Record name 1,1,1-Trifluoro-3-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-44-1
Record name 1,1,1-Trifluoro-3-methyl-2-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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